2-{[3-(isobutyrylamino)benzoyl]amino}benzamide
Overview
Description
2-{[3-(isobutyrylamino)benzoyl]amino}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has shown promising results in studies related to cancer treatment, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-{[3-(isobutyrylamino)benzoyl]amino}benzamide is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and pathways involved in cell growth and inflammation. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell growth. In addition, it has been shown to inhibit the NF-κB pathway, which is a key pathway involved in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In addition, it has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies have shown that this compound has neuroprotective effects and could be used in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[3-(isobutyrylamino)benzoyl]amino}benzamide in lab experiments is its low toxicity. It has been reported to have low toxicity in various cell lines and animal models. In addition, it has shown good solubility in various solvents, making it easy to use in experiments. However, one of the limitations of using this compound is its limited availability and high cost.
Future Directions
There are various future directions for the research on 2-{[3-(isobutyrylamino)benzoyl]amino}benzamide. One of the areas of research could be the development of more efficient synthesis methods to increase the yield and reduce the cost of the compound. In addition, further studies could be conducted to understand the mechanism of action of this compound and identify its molecular targets. Furthermore, studies could be conducted to investigate the potential applications of this compound in other fields such as cardiovascular diseases and metabolic disorders.
Conclusion
This compound is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in cancer treatment, inflammation, and neurodegenerative diseases make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the development of new treatments for various diseases.
Scientific Research Applications
2-{[3-(isobutyrylamino)benzoyl]amino}benzamide has shown potential applications in various scientific research fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, studies have shown that this compound has neuroprotective effects and could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11(2)17(23)20-13-7-5-6-12(10-13)18(24)21-15-9-4-3-8-14(15)16(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEJUKLBWIDHFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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